(Benzhydryloxy)acetic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (Benzhydryloxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of benzhydrol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzhydrol attacks the carbon atom of chloroacetic acid, leading to the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: (Benzhydryloxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzhydryloxyacetic acid derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, yielding benzhydryloxyethanol.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryloxyacetic acid derivatives with aldehyde or ketone groups, while reduction can produce benzhydryloxyethanol.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(Benzhydryloxy)acetic acid is being explored as a potential pharmaceutical intermediate. Its structural characteristics suggest applications in developing anti-inflammatory and analgesic drugs. Preliminary studies indicate that it may act as an inhibitor of specific enzymes, modulating biochemical pathways relevant to various diseases.

Proteomics

In proteomics research, this compound serves as a crucial component in "click chemistry," facilitating the study of protein-protein interactions (PPIs). This technique allows researchers to covalently attach probe molecules to proteins, enabling visualization and identification of interacting partners in complex biological samples.

Neuropharmacology

Research indicates that derivatives of this compound exhibit high affinity for neurotransmitter transporters, particularly dopamine and norepinephrine transporters. This suggests potential therapeutic applications in treating conditions like depression and attention deficit hyperactivity disorder .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound derivatives on hematopoietic prostaglandin D2 synthase. Using X-ray crystallographic screening, specific inhibitors were identified, demonstrating the compound's potential in drug discovery for inflammatory diseases .

Case Study 2: Protein-Protein Interaction Studies

In another notable study, this compound was utilized to explore PPIs in cancer research. The compound facilitated the attachment of fluorescent tags to target proteins, allowing for real-time monitoring of interactions that could inform therapeutic strategies against cancer cell proliferation.

Wirkmechanismus

The mechanism by which (benzhydryloxy)acetic acid exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

(Benzhydryloxy)acetic acid can be compared with other similar compounds such as:

Diphenylacetic acid: Similar in structure but lacks the ether linkage present in this compound.

Phenoxyacetic acid: Contains a phenoxy group instead of a benzhydryl group.

Benzhydrol: The parent alcohol from which this compound is derived.

Uniqueness: The presence of both the benzhydryl and acetic acid moieties in this compound imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its significance.

Biologische Aktivität

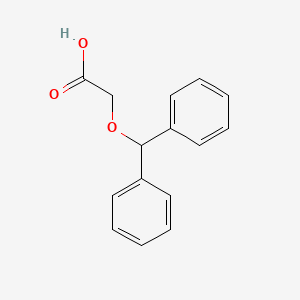

(Benzhydryloxy)acetic acid (BHAA), a compound with the molecular formula C₁₅H₁₄O₃, has garnered attention in recent years for its diverse biological activities. This article aims to provide an in-depth review of the pharmacological properties of BHAA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its benzhydryl group attached to an acetic acid moiety. Its structure is pivotal in determining its biological activity, as it can interact with various biological targets.

1. Anti-inflammatory Activity

Research has indicated that BHAA exhibits significant anti-inflammatory properties. In a study evaluating various compounds for their anti-inflammatory effects, BHAA was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests a potential role in treating inflammatory diseases by modulating immune responses .

2. Antioxidant Activity

BHAA has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress-related damage in cells. Its ability to scavenge free radicals contributes to its protective effects against cellular damage .

3. Antimicrobial Properties

The compound has shown promising results against various microbial strains. In vitro assays revealed that BHAA possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

4. Cytotoxic Effects

Studies have evaluated the cytotoxicity of BHAA against different cancer cell lines. The compound exhibited selective cytotoxic effects, leading to apoptosis in cancer cells while sparing normal cells, which highlights its potential for cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : BHAA has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.

- Modulation of Signaling Pathways : The compound may modulate key signaling pathways such as NF-κB and MAPK, which are critical in inflammation and cell survival.

- Interaction with Receptors : BHAA may interact with specific receptors involved in pain and inflammation, providing analgesic effects alongside its anti-inflammatory properties.

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, BHAA was administered to assess its anti-inflammatory effects on carrageenan-induced paw edema. Results indicated a significant reduction in edema compared to the control group, suggesting its efficacy as an anti-inflammatory agent .

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial activity of BHAA against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a therapeutic agent .

Eigenschaften

CAS-Nummer |

21409-25-6 |

|---|---|

Molekularformel |

C15H14O3 |

Molekulargewicht |

242.27 g/mol |

IUPAC-Name |

2-methoxy-2,2-diphenylacetic acid |

InChI |

InChI=1S/C15H14O3/c1-18-15(14(16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,16,17) |

InChI-Schlüssel |

YNDNIPMGZASSRG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(=O)O |

Kanonische SMILES |

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O |

Piktogramme |

Irritant |

Synonyme |

(diphenylmethoxy)acetate (diphenylmethoxy)acetic acid diphenylmethoxyacetic acid diphenylmethoxyacetic acid, sodium salt DPMA acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.